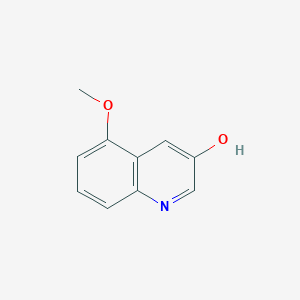

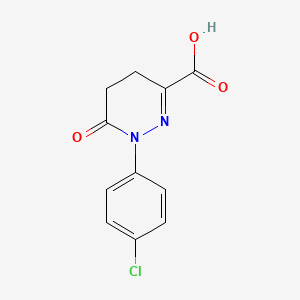

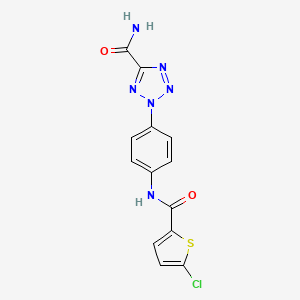

![molecular formula C24H21N3O6S2 B2809850 (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-39-1](/img/structure/B2809850.png)

(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzo[d]thiazole , a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . It has an ethyl acetate group, a phenoxybenzoyl group, and a sulfamoyl group attached to the benzo[d]thiazole core.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are often synthesized through reactions involving arylhydrazines . For example, benzo[d]thiazole-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Convenient Synthesis of Ethyl Carboxylate Derivatives: Research by Mohamed (2021) describes a synthesis method for ethyl carboxylate derivatives, showcasing the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This methodology highlights the versatility of thiazolyl compounds in synthesizing complex molecules, which might include compounds similar to the one you are interested in (Mohamed, 2021).

- Efficient Synthesis of Novel Compounds: Nassiri and Milani (2020) developed a series of novel compounds through the reactions involving benzothiazole derivatives, which underscores the potential for creating diverse and biologically active molecules starting from thiazole and benzothiazole frameworks (Nassiri & Milani, 2020).

Potential Applications in Medicinal Chemistry

- Antimicrobial Activities: Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against various bacterial and fungal strains. This suggests that thiazolyl compounds, by extension, could be explored for their antimicrobial properties, possibly including derivatives like (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Wardkhan et al., 2008).

Chemical Transformations and Derivatives

- Synthesis of Schiff Base Ligands: Vinusha et al. (2015) reported the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands with antimicrobial activity. This study demonstrates the utility of thiazole derivatives in synthesizing compounds with potential biological activities, which may relate to the broader applications of this compound (Vinusha et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with neurotransmitter systems, particularly serotonin and norepinephrine .

Mode of Action

It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .

Biochemical Pathways

It can be inferred from related compounds that it may influence the serotonin and norepinephrine pathways, potentially leading to antidepressant and anticonvulsant effects .

Result of Action

Related compounds have been shown to have potential antidepressant and anticonvulsant effects . These effects may result from increased concentrations of serotonin and norepinephrine .

Propriétés

IUPAC Name |

ethyl 2-[2-(2-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-19-13-12-17(35(25,30)31)14-21(19)34-24(27)26-23(29)18-10-6-7-11-20(18)33-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUXNWNMLWKTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

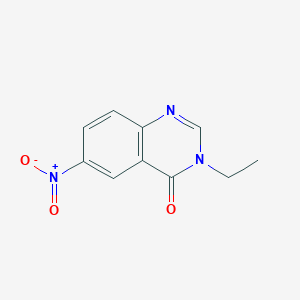

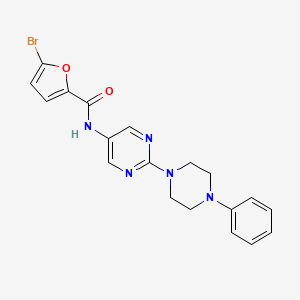

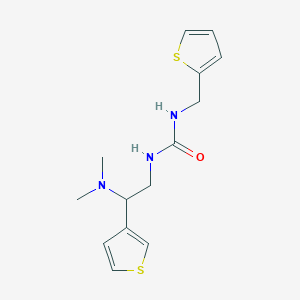

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)

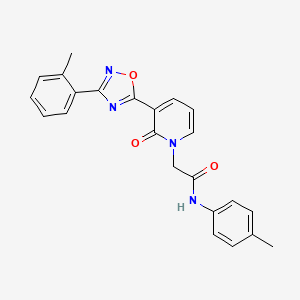

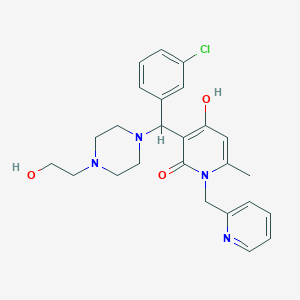

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)

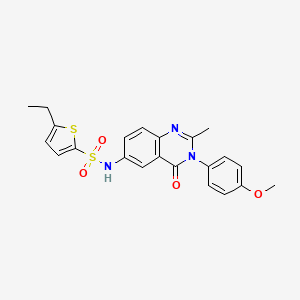

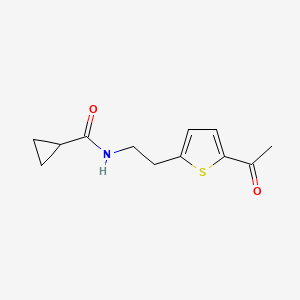

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)